molecular formula C16H12O5 B3047351 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- CAS No. 137988-00-2

4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-

Cat. No.: B3047351
CAS No.: 137988-00-2
M. Wt: 284.26 g/mol
InChI Key: KWGMDIDUQWHRMQ-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- is a chemical compound belonging to the benzopyran family This compound is characterized by its benzopyran core structure, which is a fused ring system consisting of a benzene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- typically involves the condensation of appropriate phenolic and methoxyphenolic precursors under controlled conditions. One common method involves the use of a base-catalyzed reaction, where the phenolic compound is reacted with a methoxyphenol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a suitable solvent like ethanol or methanol, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzopyran ring can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. For instance, the compound may inhibit certain enzymes or modulate signaling pathways involved in oxidative stress and inflammation. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

  • Biochanin B
  • Formononetin
  • Hispidulin
  • Genkwanin

Uniqueness

4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

7-hydroxy-3-(3-methoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-19-11-3-2-4-12(8-11)21-15-9-20-14-7-10(17)5-6-13(14)16(15)18/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGMDIDUQWHRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160426
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137988-00-2
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-
Reactant of Route 6
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-

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